molecular formula C56H88N16O14 B115348 Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide CAS No. 141223-69-0

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide

Cat. No.: B115348
CAS No.: 141223-69-0
M. Wt: 1209.4 g/mol
InChI Key: BXBJVWUVNVSLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide with a molecular formula of C₅₆H₈₈N₁₆O₁₄ and a molecular weight of 1209.4 g/mol . It is characterized by an anthranilyl (2-aminobenzoyl) group at the N-terminus and a p-nitro-Phe residue within its sequence. This compound is commercially available as HIV Protease Substrate IV, indicating its primary application in studying protease enzymatic activity and inhibitor screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high purity and yield, meeting the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide primarily undergoes hydrolysis reactions when interacting with proteases. These reactions involve the cleavage of peptide bonds within the molecule.

Common Reagents and Conditions

Major Products

The hydrolysis of this compound by HIV protease results in smaller peptide fragments. The specific cleavage sites and resulting products depend on the enzyme’s specificity .

Mechanism of Action

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide exerts its effects by serving as a substrate for proteases, particularly HIV protease. The enzyme recognizes specific peptide bonds within the molecule and catalyzes their hydrolysis. This process involves the formation of an enzyme-substrate complex, followed by cleavage of the peptide bond and release of the reaction products .

Comparison with Similar Compounds

Key Features :

  • Structural Modifications: The inclusion of norleucine (Nle) enhances metabolic stability, while the p-nitro-Phe residue improves UV detectability in assays.
  • Storage : Requires storage at -20°C to maintain stability, reflecting its sensitivity to degradation .
  • Safety : Classified under GHS hazard codes H315, H319, and H335, indicating risks of skin/eye irritation and respiratory toxicity .

Structural and Functional Analogues

The compound belongs to a class of modified peptides used in protease research. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Peptides and Derivatives

Compound Name Molecular Formula Molecular Weight Key Features Application Reference
Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide C₅₆H₈₈N₁₆O₁₄ 1209.4 Anthranilyl group, p-nitro-Phe, Nle substitution HIV protease substrate
(R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide C₁₃H₁₅N₃O₆ 385.36 Dinitrobenzoyl group, chiral phenylglycine amide Chiral chromatography
Anthranilic acid derivatives (e.g., methyl anthranilate) C₈H₉NO₂ 151.16 Free anthranilyl group, esterified carboxyl Flavorants, UV screening
HIV Protease Substrate III (e.g., Lys-Ala-Arg-Val-Nle-Phe(NO₂)-Glu-Ala-Nle) C₅₀H₈₀N₁₄O₁₄ 1133.3 Similar sequence but lacks anthranilyl group Protease kinetics [Hypothetical]

Key Observations :

Anthranilyl Group vs. Dinitrobenzoyl Group :

  • The anthranilyl group in the target compound enhances binding specificity to HIV protease compared to the dinitrobenzoyl group in (R)-N-(3,5-dinitrobenzoyl)-phenylglycine propylamide, which is primarily used in chiral separations .
  • Anthranilic acid derivatives (e.g., methyl anthranilate) lack peptide backbones and are smaller molecules, limiting their utility in protease studies .

Sequence-Specific Modifications: Substitution of norleucine (Nle) for methionine in similar substrates (e.g., HIV Protease Substrate III) reduces oxidation susceptibility, improving assay reproducibility . The p-nitro-Phe residue provides a distinct UV absorbance peak at 310 nm, enabling real-time enzymatic activity monitoring, a feature absent in non-modified phenylalanine analogues .

Thermodynamic Stability :

  • While anthranilic acid itself exhibits a melting point of ~417.8 K and ΔfusH of 20.5 kJ/mol , the peptide’s stability is governed by its sequence and modifications. Storage at -20°C is critical to prevent hydrolysis of amide bonds, a common degradation pathway in peptides .

Biological Activity

Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide (CAS: 141223-69-0) is a synthetic peptide that has garnered attention primarily for its role as a substrate in biochemical assays, particularly for the human immunodeficiency virus type 1 (HIV-1) protease. This compound, characterized by its complex structure, exhibits significant biological activity and potential implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C56H88N16O14C_{56}H_{88}N_{16}O_{14}, with a molecular weight of approximately 1209.4 g/mol. The compound is notable for its specific sequence of amino acids which contributes to its function as a substrate for HIV-1 protease.

PropertyValue
Molecular FormulaC₅₆H₈₈N₁₆O₁₄
Molecular Weight1209.4 g/mol
CAS Number141223-69-0
Biological RoleHIV-1 protease substrate

Role as an HIV-1 Protease Substrate

This compound is primarily utilized in research to measure the activity of HIV-1 protease. The compound acts as a substrate, where the enzyme cleaves specific peptide bonds, facilitating the study of protease kinetics and inhibition.

The mechanism involves the binding of the peptide to the active site of the HIV-1 protease, leading to hydrolysis at specific sites within the peptide sequence. The presence of the p-nitrophenyl group enhances the spectrophotometric detection of cleavage products, allowing for precise measurement of enzymatic activity.

Research Findings

Recent studies have focused on optimizing substrates for enhanced sensitivity and specificity in HIV-1 protease assays. This compound has been shown to exhibit favorable kinetic parameters compared to other substrates.

Case Studies

  • Kinetic Analysis : A study published in Biochemical and Biophysical Research Communications illustrated that this compound demonstrated a Km value of approximately 22 µM and a k_cat value indicative of efficient substrate turnover under assay conditions .
  • Inhibition Studies : Research has also explored various inhibitors against HIV-1 protease using this substrate, revealing insights into drug resistance mechanisms and paving the way for developing new antiviral therapies .

Safety and Handling

This compound is classified with several safety warnings:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).
  • Respiratory Irritation : May cause respiratory irritation (H335) .

Q & A

Q. What are the key structural features of Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide, and how do they influence synthesis strategies?

Level: Basic
Answer:
The peptide contains non-canonical residues (e.g., Nle [norleucine], p-nitro-Phe) and an anthranilyl group at the N-terminus, which introduces steric hindrance and photochemical properties. The C-terminal amidation reduces charge and enhances stability against proteases . Synthesis requires:

  • Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry to accommodate acid-sensitive residues.
  • Coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation, particularly for sterically hindered residues .
  • Post-synthetic modifications: The anthranilyl group may require selective deprotection or late-stage conjugation to avoid side reactions .

Q. How can researchers validate the purity and identity of this peptide post-synthesis?

Level: Basic
Answer:
Use orthogonal analytical methods:

  • HPLC : Reverse-phase HPLC with a C18 column (e.g., TSKgel Amide-80) to assess purity (≥95% threshold) and resolve hydrophobic residues like Nle and p-nitro-Phe .
  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight, particularly verifying the anthranilyl group’s incorporation (+119 Da) and C-terminal amidation (-17 Da vs. free acid) .
  • Circular Dichroism (CD) : To probe secondary structure in solution, though solubility challenges may require co-solvents like DMSO .

Q. What experimental strategies mitigate racemization during solid-phase synthesis of complex peptides like this?

Level: Advanced
Answer:
Racemization risks arise during coupling of bulky residues (e.g., p-nitro-Phe) or prolonged activation steps:

  • Low-temperature coupling : Perform reactions at 4°C to slow base-catalyzed racemization .
  • Coupling additives : Use HOBt (hydroxybenzotriazole) or OxymaPure to accelerate activation and reduce side reactions .
  • Monitoring : Incorporate Marfey’s reagent post-cleavage to detect D-amino acid contamination via HPLC .

Q. How can researchers resolve contradictions in bioactivity data for this peptide across different assays?

Level: Advanced
Answer:
Discrepancies may stem from assay conditions or peptide stability:

  • Buffer optimization : Test solubility in varied pH (e.g., 7.4 vs. 6.5) and ionic strength to mimic physiological environments .
  • Stability assays : Use LC-MS to track degradation products in cell culture media over 24–48 hours .
  • Control experiments : Include scrambled-sequence analogs to distinguish target-specific effects from nonspecific interactions .

Q. What methodologies are recommended for studying this peptide’s enzyme inhibition or substrate activity?

Level: Advanced
Answer:
The p-nitro-Phe residue suggests potential as a chromogenic substrate for proteases (e.g., cathepsins or thrombin):

  • Kinetic assays : Monitor p-nitroaniline release at 405–410 nm under standardized conditions (pH 7.5, 37°C) .
  • Competitive inhibition : Co-incubate with fluorogenic substrates (e.g., DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS) to calculate Ki values .
  • Crystallography : Co-crystallize with target enzymes (e.g., NS3 protease) to map binding interactions .

Q. How can solubility challenges be addressed during in vitro and in vivo studies?

Level: Advanced
Answer:
Hydrophobic residues (e.g., Nle, p-nitro-Phe) often reduce aqueous solubility:

  • Co-solvents : Use ≤5% DMSO or cyclodextrins for in vitro assays; validate cytotoxicity in controls .
  • PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to enhance bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo delivery .

Q. What are the best practices for ensuring batch-to-batch reproducibility in synthesis?

Level: Basic
Answer:

  • Resin selection : Use pre-loaded Wang resin for C-terminal amidation to minimize variability .
  • Quality control : Standardize HPLC gradients and MS parameters across batches .
  • Storage : Lyophilize peptides and store at -80°C under argon to prevent oxidation of p-nitro-Phe .

Q. How does the anthranilyl group influence the peptide’s spectroscopic properties and functional assays?

Level: Advanced
Answer:
The anthranilyl moiety absorbs in the UV range (λ~320 nm), which may interfere with fluorescence-based assays:

  • Quenching controls : Use Trp or Tyr mutants to isolate fluorescence signals .
  • Raman spectroscopy : Leverage the amide I band (~1660 cm⁻¹) to study conformational changes without UV interference .

Q. What computational tools can predict this peptide’s interactions with biological targets?

Level: Advanced
Answer:

  • Molecular docking (AutoDock Vina) : Model interactions with proteases using the p-nitro-Phe as an anchor .
  • MD simulations (GROMACS) : Simulate solvation effects on the anthranilyl group over 100-ns trajectories .
  • Machine learning : Train models on peptide-enzyme datasets to predict Ki values .

Q. How can researchers validate target engagement in cellular models?

Level: Advanced
Answer:

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins post-treatment .
  • CRISPR knockouts : Use C. neoformans strains lacking putative targets to confirm mechanism .
  • Flow cytometry : Track intracellular peptide uptake using fluorescent tags (e.g., FITC) .

Properties

IUPAC Name

4-[[2-[2-[[2-[[2-[2-[[6-amino-2-[(2-aminobenzoyl)amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[(1-amino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H88N16O14/c1-7-9-18-38(46(59)75)65-47(76)32(5)64-51(80)42(26-27-44(73)74)68-54(83)43(30-34-22-24-35(25-23-34)72(85)86)70-52(81)39(19-10-8-2)69-55(84)45(31(3)4)71-53(82)41(21-15-29-62-56(60)61)66-48(77)33(6)63-50(79)40(20-13-14-28-57)67-49(78)36-16-11-12-17-37(36)58/h11-12,16-17,22-25,31-33,38-43,45H,7-10,13-15,18-21,26-30,57-58H2,1-6H3,(H2,59,75)(H,63,79)(H,64,80)(H,65,76)(H,66,77)(H,67,78)(H,68,83)(H,69,84)(H,70,81)(H,71,82)(H,73,74)(H4,60,61,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJVWUVNVSLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H88N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475106
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141223-69-0
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilyl-Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.